molecular formula C21H12N2O5 B13805493 N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 6337-18-4

N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B13805493
CAS No.: 6337-18-4
M. Wt: 372.3 g/mol
InChI Key: BMADYDDHJMMFRL-UHFFFAOYSA-N
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Description

N-(4-Nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an anthraquinone-based benzamide derivative featuring a nitro (-NO₂) substituent at the 4-position of the anthraquinone core. Anthraquinone benzamides are widely studied for their roles as directing groups in metal-catalyzed C-H functionalization and as bioactive molecules in pharmaceutical research .

Properties

CAS No.

6337-18-4

Molecular Formula

C21H12N2O5

Molecular Weight

372.3 g/mol

IUPAC Name

N-(4-nitro-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C21H12N2O5/c24-19-13-8-4-5-9-14(13)20(25)18-16(23(27)28)11-10-15(17(18)19)22-21(26)12-6-2-1-3-7-12/h1-11H,(H,22,26)

InChI Key

BMADYDDHJMMFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide generally involves a multi-step process:

  • Step 1: Nitration of Anthracene
    Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid, yielding 9,10-dihydro-4-nitroanthracene as the key intermediate. This step introduces the nitro group at the 4-position of the anthracene ring system.

  • Step 2: Oxidation to Anthraquinone Derivative
    The 9,10-dihydro-4-nitroanthracene intermediate undergoes oxidation to form 9,10-dihydro-4-nitro-9,10-dioxoanthracene. Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions, which convert the anthracene to the corresponding anthraquinone structure.

  • Step 3: Introduction of the Benzamide Group
    The final step involves the reaction of the oxidized nitroanthraquinone with benzoyl chloride in the presence of a base such as pyridine. This acylation reaction attaches the benzamide moiety at the 1-position of the anthraquinone core, yielding the target compound.

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but is optimized for scale, yield, and purity. Key considerations include:

  • Controlled nitration to avoid over-nitration or side reactions.
  • Efficient oxidation with careful monitoring to prevent degradation.
  • Use of large-scale reactors with temperature and pH control.
  • Advanced purification techniques such as recrystallization and chromatographic methods to achieve high purity standards required for research and industrial applications.

Chemical Reactions and Mechanistic Insights

Types of Chemical Reactions

  • Oxidation:
    Further oxidation can modify the anthraquinone core or the nitro group, potentially forming carboxylic acids or quinone derivatives.

  • Reduction:
    The nitro group can be selectively reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst).

  • Nucleophilic Substitution:
    The nitro group is reactive towards nucleophiles such as amines or thiols, enabling the synthesis of various derivatives through substitution reactions.

Reaction Conditions and Reagents

Reaction Type Common Reagents/Conditions Major Products Formed
Oxidation Potassium permanganate, chromium trioxide (acidic) Quinones, carboxylic acids
Reduction Hydrogen gas, Pd/C catalyst Amino derivatives
Substitution Amines, thiols under basic conditions Substituted benzamides or anthracenes

Data Table: Summary of Key Preparation Steps

Step Number Reaction Description Reagents/Conditions Product/Intermediate Notes
1 Nitration of anthracene Concentrated nitric acid + sulfuric acid 9,10-dihydro-4-nitroanthracene Control temperature to avoid side products
2 Oxidation of nitroanthracene Potassium permanganate or chromium trioxide 9,10-dihydro-4-nitro-9,10-dioxoanthracene Acidic medium preferred
3 Acylation with benzoyl chloride Benzoyl chloride + pyridine (base) This compound Purification by recrystallization

Research Discoveries and Applications

  • The compound serves as a precursor for synthesizing more complex molecules in organic chemistry due to its reactive nitro and benzamide groups.
  • It exhibits potential biological activities, including antimicrobial and anticancer properties, attributed to its ability to intercalate into DNA and generate reactive intermediates upon nitro group reduction.
  • Industrially, it is used in the manufacture of dyes and pigments, leveraging its anthraquinone structure.

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at position 4 undergoes selective reduction and substitution reactions, enabling further functionalization:

Reaction TypeConditionsProductYieldCharacterization MethodsReference
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6hN-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide 78%1H^1H-NMR, LC-MS, IR (loss of NO₂ stretch at 1520 cm⁻¹)
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°C, 12h (with thiophenol)N-(4-(phenylthio)-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide 65%13C^{13}C-NMR, HRMS

Key Findings :

  • Reduction of the nitro group to an amine provides a versatile handle for coupling reactions (e.g., diazotization, amide formation).

  • The electron-withdrawing anthraquinone core enhances the nitro group’s susceptibility to nucleophilic attack .

Benzamide Group Reactivity

The benzamide moiety participates in hydrolysis and cross-coupling reactions:

Reaction TypeConditionsProductYieldCharacterization MethodsReference
Acidic Hydrolysis6M HCl, reflux, 24h4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-amine + benzoic acid 92%TLC, melting point analysis
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, arylboronic acid, 90°C, 8hN-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-[1,1'-biphenyl]-4-carboxamide 58%1H^1H-NMR, HPLC

Key Findings :

  • Hydrolysis under acidic conditions cleaves the amide bond, yielding anthraquinone-1-amine .

  • The benzamide group’s electron-deficient nature facilitates palladium-catalyzed cross-coupling .

Anthraquinone Core Reactivity

The anthraquinone system undergoes electrophilic substitution and redox reactions:

Reaction TypeConditionsProductYieldCharacterization MethodsReference
BrominationBr₂ (1.2 eq), FeCl₃, CHCl₃, 0°C, 2hN-(4-nitro-9,10-dioxo-2-bromo-9,10-dihydroanthracen-1-yl)benzamide 45%1H^1H-NMR (δ 7.82 ppm, singlet for Br), UV-Vis
Reduction with Na₂S₂O₄Na₂S₂O₄ (aq), NaOH (1M), 50°C, 1hN-(4-nitro-9,10-dihydroxyanthracen-1-yl)benzamide (leuco form)88%FTIR (loss of C=O stretches at 1670 cm⁻¹)

Key Findings :

  • Bromination occurs preferentially at position 2 due to steric and electronic effects .

  • The anthraquinone core is reversibly reduced to its hydroquinone form, altering solubility and redox properties.

Stability and Degradation

The compound exhibits pH- and light-dependent stability:

ConditionObservationHalf-LifeDegradation ProductsReference
Aqueous solution (pH 1)Rapid hydrolysis of benzamide2hBenzoic acid + 4-nitro-1-aminoanthraquinone
Aqueous solution (pH 13)Nitro group reduction12h4-amino derivative + NO₂⁻
UV light (365 nm)Photooxidation of anthraquinone core48hQuinone decomposition products

Biological Activity and Mechanistic Insights

Though not a direct reaction, the compound’s structural analogs inhibit viral entry (e.g., SARS-CoV) by disrupting membrane fusion . The nitro and benzamide groups likely modulate interactions with hydrophobic pockets in target proteins .

Synthetic Methodology

A representative synthesis route adapts base-promoted amidation :

  • Starting Material : 4-nitro-1-aminoanthraquinone.

  • Amidation : React with benzoyl chloride in DMSO/t-BuOK (70°C, 4h).

  • Purification : Column chromatography (PE/MTBE 10:1), yielding 55% pure product .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves:

  • Nitration of Anthracene : Using concentrated nitric and sulfuric acids to yield 9,10-dihydro-4-nitroanthracene.
  • Oxidation : The intermediate is oxidized to form 9,10-dihydro-4-nitro-9,10-dioxoanthracene.
  • Formation of Benzamide : The benzamide group is introduced via a reaction with benzoyl chloride in the presence of a base like pyridine.

This multi-step synthetic route allows for the production of high-purity compounds suitable for research and industrial applications.

Scientific Research Applications

This compound has a wide range of applications across several scientific disciplines:

Chemistry

This compound is utilized as:

  • A precursor in the synthesis of more complex organic molecules.
  • A reagent in various organic reactions due to its reactive functional groups.

Biology

Research has indicated potential biological activities including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Investigations into its mechanism of action have suggested that it may disrupt DNA replication, making it a candidate for further development as an anticancer agent.

Medicine

In medicinal chemistry, this compound is being studied for:

  • Development of new therapeutic agents targeting cancer cells.
  • Potential use in drug formulations due to its structural attributes that allow for interaction with biological targets.

Industrial Applications

The compound also finds utility in:

  • The production of dyes and pigments owing to its vibrant color properties.
  • Manufacturing specialty chemicals where specific reactivity is required.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

  • Antimicrobial Activity Study : In vitro tests demonstrated significant inhibition against various bacterial strains.
  • Cancer Cell Line Research : Experiments showed that the compound induced apoptosis in specific cancer cell lines through DNA damage mechanisms.

These findings underscore the compound's versatility and potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the anthraquinone ring significantly influences molecular weight, polarity, and reactivity. Below is a comparative table of key analogs:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Applications
N-(4-Nitro-9,10-dioxo-anthracen-1-yl)benzamide* NO₂ C₂₁H₁₂N₂O₅ 372.33 (calc.) Potential directing group, drug lead
N-(4-Chloro-9,10-dioxo-anthracen-1-yl)benzamide Cl C₂₁H₁₂ClNO₃ 361.78 Dye intermediate, fluorescence agent
N-(4-Amino-9,10-dioxo-anthracen-1-yl)benzamide NH₂ C₂₁H₁₄N₂O₃ 342.35 Glyoxalase-I inhibition
N-(9,10-Dioxo-anthracen-1-yl)-2-methylbenzamide H (with 2-Me on benzamide) C₂₂H₁₅NO₃ 341.36 Metal-catalyzed C-H activation

*Note: Properties for the nitro derivative are inferred from analogs.

Key Observations :

  • Nitro Group: The strong electron-withdrawing nature of -NO₂ increases molecular polarity and may enhance stability in catalytic applications compared to electron-donating groups (e.g., -NH₂).
  • Chloro Group : Imparts moderate electron-withdrawing effects, making it useful in dye chemistry due to its fluorescence properties .
  • Amino Group: Enhances nucleophilicity, which is advantageous in enzyme inhibition studies (e.g., glyoxalase-I) .

Key Insights :

  • Acid Chloride Route : Higher yields (≥90%) are achieved due to direct reactivity between acid chlorides and amines .
  • Coupling Agents : Lower yields (e.g., 24% with DCC/DMAP) suggest side reactions or inefficiency in sterically hindered systems .
  • Nitro Derivative Synthesis: Likely requires nitration of 1-aminoanthraquinone prior to benzamide formation, which may involve controlled nitrating agents (e.g., HNO₃/H₂SO₄).

Spectral Characterization

Spectral data for analogs provide benchmarks for identifying structural features:

Table 3: Spectral Signatures of Key Analogs
Compound ¹H-NMR (δ, ppm) IR (cm⁻¹) GC-MS (m/z)
N-(9,10-Dioxo-anthracen-1-yl)-2-Me-benzamide 8.2–7.2 (aromatic), 2.6 (CH₃) 1660 (C=O), 1590 (C-N) 341 (M⁺)
N-(4-Chloro-9,10-dioxo-anthracen-1-yl)benzamide 8.5–7.3 (aromatic) 1675 (C=O), 750 (C-Cl) 361 (M⁺)
N-(9,10-Dioxo-anthracen-1-yl)cinnamamide 7.8–6.8 (aromatic), 6.4 (CH=CH) 1650 (C=O), 1620 (C=C) 385 (M⁺)

Notable Trends:

  • Nitro Group Impact: Expected downfield shifts in ¹H-NMR (e.g., δ 8.5–8.7 for nitro-adjacent protons) and strong IR absorption near 1520–1350 cm⁻¹ (asymmetric NO₂ stretching) .
  • Chloro vs. Nitro : Chloro substituents show distinct C-Cl IR peaks (~750 cm⁻¹), while nitro groups lack such signals but influence adjacent proton environments .
Catalytic C-H Functionalization

Anthraquinone benzamides serve as N,O-bidentate directing groups in metal-catalyzed reactions:

  • Methyl Derivative : Enables γ-C-H activation in palladium-catalyzed arylation .
Pharmaceutical Potential
  • Glyoxalase-I Inhibition: Amino-substituted analogs (e.g., IC₅₀ = 2.1 µM) show promise in targeting cancer metabolism, suggesting nitro derivatives could be modified for enhanced activity .
  • Fluorescence Applications : Chloro derivatives are used in dye intermediates, while nitro groups might alter emission spectra for sensor development .

Q & A

Basic Research Question

  • Elemental Analysis : Confirms molecular formula (e.g., C₂₁H₁₂N₂O₅).
  • Spectroscopy :
    • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching).
    • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 180–190 ppm) .
      Advanced Resolution : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves ambiguities in substituent positioning. Hydrogen-bonding networks (O—H⋯O) stabilize the crystal lattice, as seen in related anthraquinones .

How do substituents (e.g., nitro groups) influence biological activity, and what assays validate these effects?

Advanced Research Question

  • Mechanistic Insights : Nitro groups enhance electron-deficient character, promoting intercalation with DNA or enzyme active sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like SARS-CoV-2 spike protein .
  • Experimental Validation :
    • Antiplatelet Activity : Platelet aggregation assays (e.g., ADP-induced) measure IC₅₀ values.
    • Antioxidant Screening : DPPH radical scavenging assays quantify ROS inhibition .
      Contradictions : Nitro groups may reduce solubility, conflicting with bioavailability. Solubility parameters (LogP ~2.6) should be optimized via derivatization (e.g., PEGylation) .

What strategies address contradictions between computational predictions and experimental data?

Advanced Research Question

  • Case Study : If DFT-predicted redox potentials deviate from cyclic voltammetry results:
    • Functional Selection : Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals for improved accuracy .
    • Solvent Effects : Include PCM (Polarizable Continuum Model) in simulations to account for solvent interactions .
  • Statistical Analysis : Use RMSD (root-mean-square deviation) to quantify deviations and refine models iteratively .

How is the compound’s stability under varying pH and temperature conditions characterized?

Basic Research Question

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Anthraquinones degrade rapidly in alkaline conditions (pH >10) due to keto-enol tautomerism .
    • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>300°C for nitro derivatives) .
      Advanced Predictive Models : MD simulations with AMBER force fields predict degradation pathways (e.g., nitro reduction to amine) .

What role do hydrogen-bonding networks play in its supramolecular assembly?

Advanced Research Question
Single-crystal studies (e.g., CCDC 2209381 analogs) show:

  • Intermolecular Interactions : O—H⋯O bonds (2.6–2.8 Å) between carbonyl and nitro groups stabilize layered structures .
  • Impact on Properties : Strong H-bonding correlates with higher melting points and reduced solubility. Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% O⋯H contacts) .

How are impurities and byproducts identified during synthesis?

Advanced Research Question

  • Chromatography : LC-MS (ESI+) detects trace impurities (e.g., de-nitro byproducts at m/z 365.2).
  • Isolation : Prep-HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH) isolates intermediates.
  • Structural Confirmation : 2D NMR (COSY, HSQC) assigns impurity structures, such as N-(9,10-dioxoanthracen-1-yl)benzamide (lack of nitro group) .

What methodologies quantify its photophysical properties for optoelectronic applications?

Advanced Research Question

  • UV-Vis Spectroscopy : Absorption maxima (~450 nm) indicate π→π* transitions in the anthraquinone core.
  • Fluorescence Quenching : Stern-Volmer plots measure quenching constants (Ksv) in presence of electron donors (e.g., amines) .
  • Theoretical Support : TD-DFT calculations simulate excited-state behavior, correlating with experimental λmax .

How can researchers validate its metabolic pathways in biological systems?

Advanced Research Question

  • In Vitro Models : Liver microsome assays (human CYP450 isoforms) identify metabolites (e.g., nitro reduction to amine).
  • Analytical Workflow :
    • Incubation : Compound + NADPH-regenerating system.
    • Detection : UPLC-QTOF-MS identifies metabolites (e.g., N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide).
    • Pathway Prediction : Use software like Meteor Nexus to map plausible metabolic routes .

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